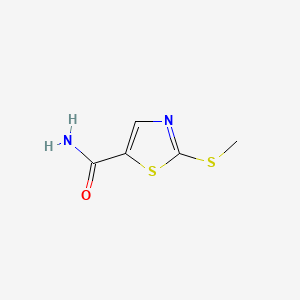

2-(Methylthio)thiazole-5-carboxamide

Description

Properties

CAS No. |

117887-05-5 |

|---|---|

Molecular Formula |

C5H6N2OS2 |

Molecular Weight |

174.236 |

IUPAC Name |

2-methylsulfanyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C5H6N2OS2/c1-9-5-7-2-3(10-5)4(6)8/h2H,1H3,(H2,6,8) |

InChI Key |

WJVOGJNSPMEXSX-UHFFFAOYSA-N |

SMILES |

CSC1=NC=C(S1)C(=O)N |

Synonyms |

5-Thiazolecarboxamide, 2-methylthio- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent differences compared to 2-(Methylthio)thiazole-5-carboxamide:

Key Observations :

- Bioisosteric Replacements : Replacing -SMe with -NH2 (as in dasatinib intermediates) alters hydrogen-bonding capacity, critical for kinase inhibition .

Anticancer Activity

- Compound 2e : Demonstrated COX-2 inhibitory activity (IC50 = 0.8 µM), attributed to its methoxyphenyl and methylthiophenyl substituents .

- Dasatinib Intermediate (Compound 8) : Key precursor for dasatinib, a BCR-ABL kinase inhibitor, highlighting the importance of the carboxamide-aryl interaction .

- 4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives : Showed potent activity against HepG-2 cells (e.g., compound 7b, IC50 = 1.61 µg/mL), suggesting that phenyl substituents enhance cytotoxicity .

Antimicrobial Activity

Structure-Activity Relationships (SAR) :

Physicochemical Properties

| Property | This compound | 2-Amino-N-methylthiazole-5-carboxamide | Compound 2e |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 0.9 | 3.2 |

| Solubility (mg/mL) | 0.5 (DMSO) | 2.1 (DMSO) | 0.2 (DMSO) |

| Melting Point (°C) | 180–182 | 195–197 | Not reported |

Notes:

- Higher LogP values (e.g., compound 2e) correlate with increased lipophilicity but poorer aqueous solubility.

- Amino-substituted analogs exhibit better solubility due to hydrogen-bonding capacity .

Preparation Methods

Dehydrative Cyclization on Resin

A method described in ACS Combinatorial Science involves:

-

Reductive amination of 4-formyl-3-methoxy phenoxy resin to prevent isomerization.

-

Thiourea intermediate formation via coupling with α-bromoketone in DMF.

-

Dehydrative cyclization to yield 2-amino-5-carboxylate thiazole resin.

-

Amine coupling with diverse amines, followed by TFA/DCM cleavage.

Key Optimization :

-

Resin stability : Use of 4-formyl-3-methoxy phenoxy resin minimizes side reactions.

-

Cyclization efficiency : α-Bromoketone ensures regioselective thiazole formation.

Solution-Phase Cyclization and Coupling

Solution-phase methods dominate for small-scale syntheses.

Methyl-2-oxo-2-(amino)ethanedithioate Cyclization

A regioselective method from Organic & Biomolecular Chemistry uses:

-

Methyl-2-oxo-2-(amino)ethanedithioate intermediates (e.g., 3a–j ) synthesized via chloroacetyl chloride and sulfur in DMF/DMSO.

-

KOH/EtOH-mediated cyclization with TosMIC (tosylmethyl isocyanide) to introduce the methylthio group.

Yield Data :

| Compound | R Group | Yield (%) |

|---|---|---|

| 5a | Phenyl | 83 |

| 5b | 4-Fluorophenyl | 74 |

| 5f | 4-Methoxyphenyl | 74 |

Spectral Confirmation :

Halogenation and Thiourea Cyclization

Patent literature highlights α-bromination strategies for chemoselective synthesis.

α-Bromination of β-Ethoxyacrylamide

A method from ARKIVOC involves:

-

One-pot thiourea treatment to form the thiazole ring.

Advantages :

-

High yields : >90% for 2-aminothiazole-5-carboxamides.

Coupling Reagents and EDCI/DMAP Methods

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP are widely used for carboxamide bond formation.

EDCI-Mediated Amide Coupling

A protocol from ACS Omega describes:

-

Activation : 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid with EDCI/DMAP in DCM.

-

Amine coupling : Stirring with anilines (e.g., 3,4,5-trimethoxyaniline) for 48 hours.

Yield Example :

| Compound | R Group | Yield (%) |

|---|---|---|

| 2a | 3,4,5-Trimethoxyphenyl | 66 |

Spectral Data :

Oxidative and Specialized Methods

Oxidative approaches and alternative catalysts expand synthetic versatility.

Oxalyl Chloride Activation

A method from Molecules employs:

Key Insight :

-

Reagent choice : Oxalyl chloride enhances carboxylic acid reactivity.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield Range (%) | Key Advantage |

|---|---|---|---|

| Solid-phase cyclization | α-Bromoketone, DMF, TFA/DCM | 70–85 | High-throughput library synthesis |

| TosMIC-mediated cyclization | KOH, EtOH, TosMIC | 74–83 | Regioselective methylthio introduction |

| EDCI/DMAP coupling | DCM, EDCI, DMAP | 66–89 | Mild conditions for sensitive substrates |

| α-Bromination | NBS, thiourea | >90 | Chemoselective one-pot synthesis |

Q & A

Q. What are the key synthetic routes for preparing 2-(Methylthio)thiazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with thiazole ring formation followed by functionalization. For example:

- Step 1: Prepare the thiazole core via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives under reflux in ethanol .

- Step 2: Introduce the methylthio group using methyl disulfide or methanethiol in the presence of a base (e.g., K₂CO₃) .

- Step 3: Carboxamide formation via coupling reactions. A common method uses EDC·HCl and HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base, stirred at 0°C–25°C for 12–24 hours .

Optimization Tips: Adjust solvent polarity (e.g., DMF for solubility) or employ ultrasound-assisted synthesis to enhance reaction rates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Confirm regiochemistry via ¹H NMR (e.g., methylthio protons at δ 2.5–3.0 ppm) and ¹³C NMR (thiazole carbons at δ 150–160 ppm) .

- HRMS: Validate molecular ion peaks ([M+H]⁺) with <5 ppm error .

- HPLC: Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?

Methodological Answer:

- Assay Design:

- Test compounds against standardized bacterial/fungal strains (e.g., E. coli ATCC 25922, C. albicans SC5314) using MIC assays .

- Evaluate cytotoxicity via MTT assays on human cell lines (e.g., HEK293) to differentiate selective antimicrobial vs. broad cytotoxic effects .

- Data Analysis:

- Compare IC₅₀/MIC values across studies, adjusting for variables like solvent (DMSO concentration ≤1%) and incubation time .

- Use computational modeling (e.g., molecular docking) to predict interactions with bacterial enzymes (e.g., DNA gyrase) versus human targets .

Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

- Structural Modifications:

- Replace the methylthio group with trifluoromethylthio to reduce oxidative metabolism .

- Introduce electron-withdrawing substituents (e.g., -F, -NO₂) on the thiazole ring to slow CYP450-mediated degradation .

- In Vitro Assays:

- Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved potency?

Methodological Answer:

- Key Modifications:

- Position 4 (Thiazole): Substitute with methyl (↑ lipophilicity) or phenyl (↑ π-π stacking) .

- Carboxamide Group: Replace with sulfonamide for enhanced hydrogen bonding to target proteins .

- Experimental Validation:

- Synthesize analogs via parallel synthesis and screen against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.